molecular formula C6H3BrCl2O B181490 4-Bromo-2,3-Dichlorophenol CAS No. 1940-44-9

4-Bromo-2,3-Dichlorophenol

Cat. No. B181490
Key on ui cas rn: 1940-44-9
M. Wt: 241.89 g/mol
InChI Key: UQNKSTVBQXFSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227914B2

Procedure details

In a 250 mL round bottom flask 10 g of 2,3-dichlorophenol was dissolved in a solvent mixture of glacial acetic acid (16 mL) and chloroform (4 mL) and cooled to 10° C. To this was added bromine (3.45 mL) in 15 mL of glacial acetic acid dropwise while maintaining the temperature. The reaction was vigorously stirred while adding bromine and continued stirring vigorously 0.5 h after addition was finished. At this time reaction mixture was poured into a flask containing 60 mL of water and 30 mL of dichloromethane. Organic layer was separated and aqueous layer was extracted with dichloromethane (3×50 mL). The organic layers were combined and washed with Sat. sodium bicarbonate (3×100 mL) and brine (100 mL) and dried over sodium sulfate. The crude product (9.65 g) was carried in to the next step without any purification. 1H-NMR (400 MHz, CDCl3) δ: 7.47 and 6.89 (ABq, 2H), 5.69 (brs, 1H).
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.O.ClCCl.[Cl:7][C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:9]=1[OH:15]>C(O)(=O)C.C(Cl)(Cl)Cl>[Br:1][C:12]1[CH:11]=[CH:10][C:9]([OH:15])=[C:8]([Cl:7])[C:13]=1[Cl:14]

Inputs

Step One
Name
Quantity
3.45 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)O
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
STIRRING
Type
STIRRING
Details
continued stirring vigorously 0.5 h
Duration
0.5 h
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
At this time reaction mixture
ADDITION
Type
ADDITION
Details
was poured into a flask
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
washed with Sat. sodium bicarbonate (3×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product (9.65 g) was carried in to the next step without any purification

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=C(C=C1)O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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